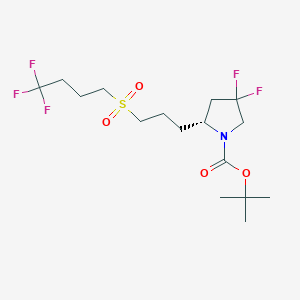
N-(2-Aminoethyl)-2-(1H-imidazole-2-carbonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-2-(1H-imidazole-2-carbonyl)benzamide is a synthetic organic compound that features both an imidazole ring and a benzamide group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-(1H-imidazole-2-carbonyl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Attachment of the Benzamide Group: The imidazole ring is then reacted with 2-aminobenzoyl chloride under basic conditions to form the benzamide linkage.
Introduction of the Aminoethyl Group: Finally, the compound is treated with ethylenediamine to introduce the aminoethyl group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This might include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminoethyl)-2-(1H-imidazole-2-carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive molecules.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)-2-(1H-imidazole-2-carbonyl)benzamide would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking substrate access. The benzamide group can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Aminoethyl)-benzamide: Lacks the imidazole ring, potentially less bioactive.
2-(1H-Imidazole-2-carbonyl)benzamide: Lacks the aminoethyl group, potentially different binding properties.
N-(2-Aminoethyl)-2-(1H-imidazole-2-carbonyl)aniline: Similar structure but with an aniline group instead of benzamide.
Uniqueness
N-(2-Aminoethyl)-2-(1H-imidazole-2-carbonyl)benzamide is unique due to the presence of both the imidazole ring and the benzamide group, which can confer distinct biological activities and binding properties.
Eigenschaften
CAS-Nummer |
62366-82-9 |
|---|---|
Molekularformel |
C13H14N4O2 |
Molekulargewicht |
258.28 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-2-(1H-imidazole-2-carbonyl)benzamide |
InChI |
InChI=1S/C13H14N4O2/c14-5-6-17-13(19)10-4-2-1-3-9(10)11(18)12-15-7-8-16-12/h1-4,7-8H,5-6,14H2,(H,15,16)(H,17,19) |
InChI-Schlüssel |
UBYZSMLNRLCIHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



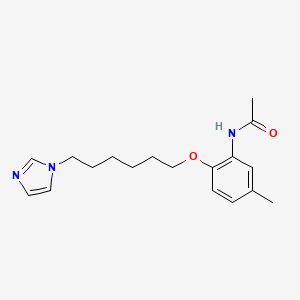
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide](/img/structure/B12932329.png)
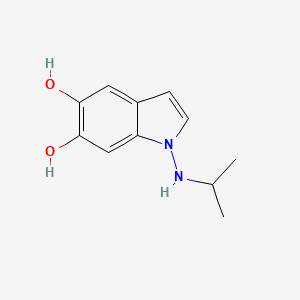

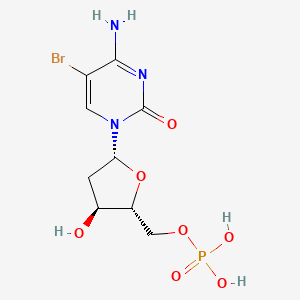

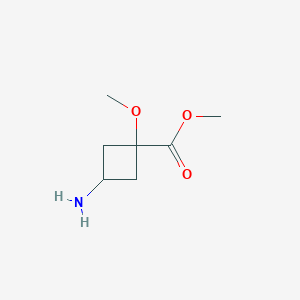
![tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hemioxalate](/img/structure/B12932369.png)

![5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12932375.png)
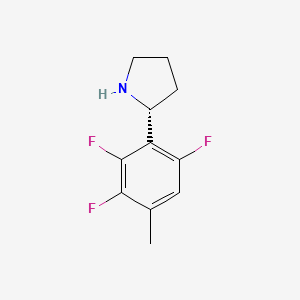
![Bicyclo[4.3.1]decan-10-one](/img/structure/B12932401.png)
